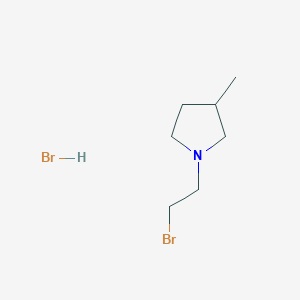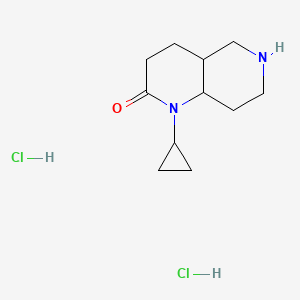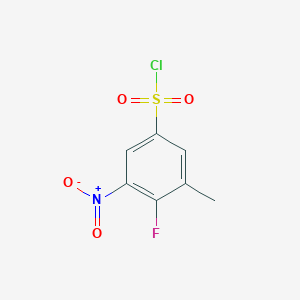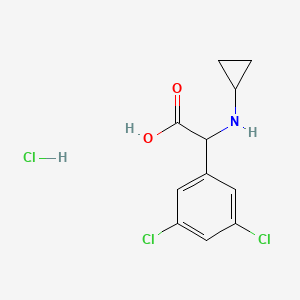![molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423024-52-5](/img/structure/B1376621.png)
3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.科学的研究の応用
Synthesis and Antitumor Activities
- A study by Aboelmagd et al. (2021) involved synthesizing metal complexes derived from compounds including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid. These were tested for anti-tumor activities, particularly as potential CDK8 kinase inhibitors, showing significant inhibitory actions on human colorectal carcinoma cells while being non-inhibitory towards normal cells (Aboelmagd et al., 2021).
Novel Synthesis Methods
- Milling et al. (2009) reported on the synthesis and structure of compounds including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, highlighting the potential for these compounds in recognizing and forming complementary dimer hydrogen bonds (Milling et al., 2009).
Potential HDAC Inhibitors
- El-Rayes et al. (2019) conducted a study where compounds based on the structure of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative activity. This research was aimed at exploring their potential as histone deacetylase (HDAC) inhibitors in cancer treatment (El-Rayes et al., 2019).
Development of Bio-Based Materials
- Research by Trejo-Machin et al. (2017) explored the use of a similar compound, 3-(4-Hydroxyphenyl)propanoic acid, in creating bio-based benzoxazine materials. This study highlights the potential of these compounds in developing sustainable alternatives for various applications in materials science (Trejo-Machin et al., 2017).
Antimicrobial Activities
- A study by Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, displaying significant antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).
Other Applications
- Studies by Crich et al. (2007) and others have explored different synthetic methods and applications of compounds related to 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid in various fields like organic synthesis, material science, and chemical engineering (Crich et al., 2007).
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions such as nucleophilic acyl substitution .
Biochemical Pathways
Similar compounds have been involved in reactions such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of oximes and hydrazones .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
特性
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTLDDCFPJNPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)



![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)


